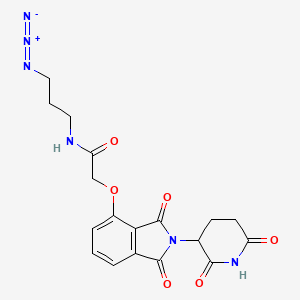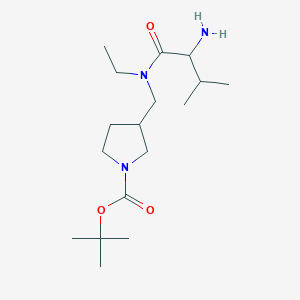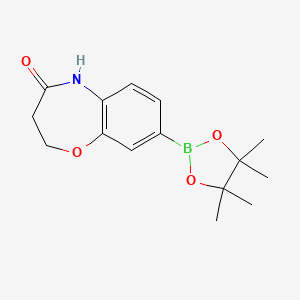![molecular formula C15H14ClNO2 B14776036 Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)
Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group, an amino group, and a chloro substituent on the biphenyl scaffold. The biphenyl structure is known for its stability and versatility in various chemical reactions, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods: In an industrial setting, the production of ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding biphenyl derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced biphenyl compounds, and various substituted biphenyl derivatives .
Applications De Recherche Scientifique
Ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural versatility.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the biphenyl scaffold can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-chloro-1,1’-biphenyl: This compound lacks the amino and carboxylate groups, making it less versatile in chemical reactions.
Ethyl 4-amino-1,1’-biphenyl-3-carboxylate: Similar structure but without the chloro substituent, affecting its reactivity and applications.
6-amino-4’-chloro-1,1’-biphenyl-3-carboxylic acid: The absence of the ethyl ester group alters its solubility and reactivity.
Uniqueness: Ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Propriétés
Formule moléculaire |
C15H14ClNO2 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
ethyl 4-amino-3-(4-chlorophenyl)benzoate |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-15(18)11-5-8-14(17)13(9-11)10-3-6-12(16)7-4-10/h3-9H,2,17H2,1H3 |
Clé InChI |
OMFYEGXPDXUQJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)








![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)

![2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide](/img/structure/B14776021.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)
